molecular formula C19H21ClFN5O B2597896 (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1796994-05-2

(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2597896
CAS No.: 1796994-05-2
M. Wt: 389.86
InChI Key: QDZCAVKONQWHKK-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21ClFN5O and its molecular weight is 389.86. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential through 5-HT1A Receptor Agonism

A study on novel derivatives of 2-pyridinemethylamine, which bear structural similarities to the compound , demonstrated selective, potent, and orally active agonists at 5-HT1A receptors. These compounds, by incorporating a fluorine atom and achieving a specific conformation, exhibited enhanced 5-HT1A agonist activity, suggesting their potential as antidepressants. The study highlighted the significance of fluorine positioning and the synergistic effect of methyl and methylamino substituents on the pyridine ring for agonist properties, indicating the complex relationship between structure and biological activity (Vacher et al., 1999).

Cannabinoid CB1 Receptor Interaction

Another study focused on the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; a structurally related compound) with the CB1 cannabinoid receptor, demonstrating the compound's potency and selectivity as a receptor antagonist. Through conformational and 3D-quantitative structure-activity relationship (QSAR) models, it was shown that specific conformations and electrostatic characters are crucial for the binding and antagonist activity of such compounds, offering insights into designing cannabinoid receptor ligands with desired pharmacological profiles (Shim et al., 2002).

Analgesic and Anti-inflammatory Applications

Derivatives of pyridazine, which share a core structural motif with the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Such compounds have demonstrated promising results, indicating their potential as therapeutic agents in managing pain and inflammation. The synthesis and biological evaluation of these derivatives underline the importance of molecular design in achieving the desired pharmacological effects (Gökçe et al., 2005).

Molecular Docking and Computational Studies

Research involving molecular docking and computational studies of novel heterocycles, including those structurally related to the compound of interest, has provided valuable insights into their antimicrobial and antiproliferative activities. These studies highlight the potential of such compounds in developing new therapeutic agents targeting specific molecular pathways or microbial targets, emphasizing the role of computational chemistry in drug discovery (Fahim et al., 2021).

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN5O/c20-17-11-14(21)3-4-16(17)19(27)26-9-7-24(8-10-26)15-12-18(23-22-13-15)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZCAVKONQWHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.